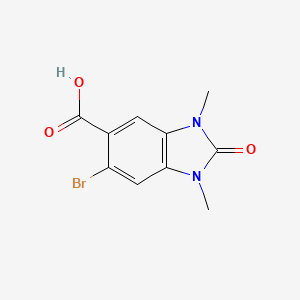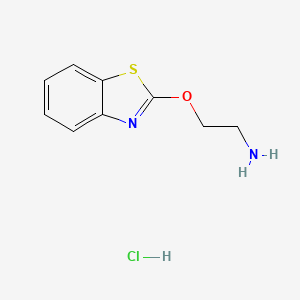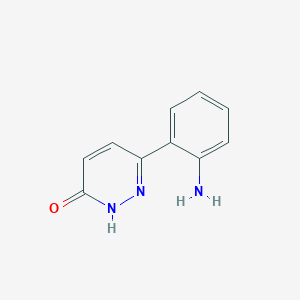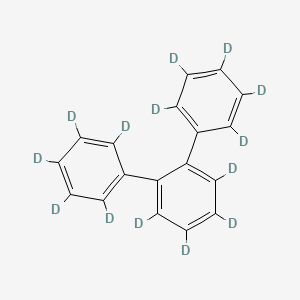![molecular formula C6H11N3O B1442880 [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol CAS No. 1249540-03-1](/img/structure/B1442880.png)
[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied for their potential as anticancer agents . They are characterized by a five-membered ring structure containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of carbon nucleophiles with ketones . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Spectroscopic Studies and Molecular Organization : Matwijczuk et al. (2018) explored the molecular organization of a similar compound, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, highlighting how its molecular form alters in different solvents like methanol and propan-2-ol. This study is crucial for understanding the behavior of triazolyl compounds in various environments (Matwijczuk et al., 2018).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions : Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex acts as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, a key reaction in organic synthesis (Ozcubukcu et al., 2009).
Synthesis and Physical-Chemical Properties : Tatyana et al. (2019) focused on synthesizing and evaluating the properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and related compounds. This work included the use of modern physical-chemical methods of analysis, like 1H NMR-spectroscopy, contributing to the understanding of such compounds' properties (Tatyana et al., 2019).
Applications in Synthesis and Catalysis : Etayo et al. (2016) discussed the synthesis and applications of tris(1,2,3-triazol-4-yl)methanols in transition metal-mediated reactions. These ligands are crucial for various synthetic and catalytic processes (Etayo et al., 2016).
Corrosion Inhibition in Metals : Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic conditions. This study is significant for industrial applications where corrosion resistance is crucial (Ma et al., 2017).
Antimicrobial Activity : Sunitha et al. (2017) synthesized a series of novel benzofuran-based 1,2,3-triazoles, demonstrating high antimicrobial activity. This showcases the potential of triazolyl compounds in medical and pharmaceutical applications (Sunitha et al., 2017).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives may inhibit the aromatase enzyme . Molecular docking studies have been performed to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme .
Biochemical Pathways
The inhibition of the aromatase enzyme by similar compounds can disrupt the biosynthesis of estrogens . This disruption can potentially affect various downstream pathways related to cell growth and proliferation, particularly in estrogen-dependent cancers .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . These compounds have demonstrated selectivity against normal and cytotoxic cancerous cell lines .
Action Environment
The chemical structure of similar compounds, including the presence of the 1,2,4-triazole ring, may contribute to their stability and activity in different environments .
Future Directions
Biochemical Analysis
Biochemical Properties
[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with different targets. This compound interacts with enzymes such as carbonic anhydrase-II, where it acts as an inhibitor by binding to the active site residues . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce cytotoxicity in cancer cell lines such as MCF-7, Hela, and A549 . This compound influences cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound has been reported to inhibit the proliferation of cancer cells by interfering with the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . For example, the compound inhibits carbonic anhydrase-II by forming hydrogen bonds with the enzyme’s active site residues . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit enzymes such as carbonic anhydrase-II, affecting the levels of metabolites involved in cellular respiration and pH regulation . Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in metabolite concentrations .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by interactions with transport proteins that recognize and bind to this compound, ensuring its proper distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, ensuring its proper function .
Properties
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJQJQVBOZZHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)


![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)








